2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Overview
Description
2-(Hexafluoro-2-hydroxy-2-propyl)phenol is a chemical compound with the molecular formula C9H6F6O2 and a molecular weight of 260.13 g/mol . It is characterized by the presence of a phenol group substituted with a hexafluoro-2-hydroxy-2-propyl group. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-(Hexafluoro-2-hydroxy-2-propyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(Hexafluoro-2-hydroxy-2-propyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hexafluoro group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
2-(Hexafluoro-2-hydroxy-2-propyl)phenol can be compared with similar compounds such as:
1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol: This compound shares a similar hexafluoro group but differs in the position of the hydroxyl group on the phenyl ring.
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene: This compound contains two hexafluoro-2-hydroxy-2-propyl groups attached to a benzene ring, providing different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFFEUNRMOPCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460587 | |
Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-78-2 | |
Record name | 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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